molecular formula C10H11ClO2 B1608641 3-Chloro-4-isopropoxybenzaldehyde CAS No. 58236-92-3

3-Chloro-4-isopropoxybenzaldehyde

Cat. No. B1608641
CAS RN: 58236-92-3
M. Wt: 198.64 g/mol
InChI Key: QRNHTYNFCASAAF-UHFFFAOYSA-N
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Description

3-Chloro-4-isopropoxybenzaldehyde is a chemical compound with the CAS Number: 58236-92-3. It has a linear formula of C10 H11 Cl O2 . The molecular weight of this compound is 198.65 .


Molecular Structure Analysis

The InChI code for 3-Chloro-4-isopropoxybenzaldehyde is 1S/C10H11ClO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3 . This code provides a specific representation of the molecule’s structure.

It should be stored at a temperature of 2-8°C . More detailed physical and chemical properties may be available in its Material Safety Data Sheet (MSDS).

Scientific Research Applications

Novel Synthesis Approaches

  • Synthesis of Dihydrocoumarin Derivatives : A study demonstrated a novel isocyanide-based four-component reaction involving 2-hydroxybenzaldehydes, Meldrum's acid, isocyanide, and alcohols, efficiently yielding 3,4-dihydrocoumarin derivatives without requiring any catalyst. This method suggests potential for 3-Chloro-4-isopropoxybenzaldehyde in synthesizing structurally diverse coumarins under mild conditions (Shaabani et al., 2008).

Catalysis and Reactions

  • Aldehyde-Olefination Catalysts : Research on methyl(dioxo)rhenium complexes as catalysts for olefination of aldehydes showcases the utility of benzaldehydes in organic synthesis, potentially extending to 3-Chloro-4-isopropoxybenzaldehyde for creating valuable chemical intermediates (Santos et al., 2003).

Material Science

  • Construction of Schiff-base Macrocyclic Complexes : A study involving pendant-armed dialdehydes in the formation of Schiff-base macrocyclic complexes with Zn(II) highlights the structural versatility of benzaldehyde derivatives. Such research points to the potential of 3-Chloro-4-isopropoxybenzaldehyde in developing new materials with specific electronic or photophysical properties (Chen et al., 2014).

Chemical Transformations

  • Synthesis of 3-(Chloromethyl)coumarins : The direct cyclisation of Baylis-Hillman adducts of 2-hydroxybenzaldehydes to form 3-(chloromethyl)coumarins suggests a potential application in synthesizing coumarin derivatives from 3-Chloro-4-isopropoxybenzaldehyde, offering routes to pharmacologically relevant compounds (Kaye et al., 2003).

Safety And Hazards

The safety information available indicates that 3-Chloro-4-isopropoxybenzaldehyde has some hazards associated with it. The compound has been assigned the GHS07 pictogram, with hazard statements H315, H319, and H335 . These statements correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-chloro-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-7(2)13-10-4-3-8(6-12)5-9(10)11/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNHTYNFCASAAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402097
Record name 3-Chloro-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-isopropoxybenzaldehyde

CAS RN

58236-92-3
Record name 3-Chloro-4-(1-methylethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58236-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-4-isopropoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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